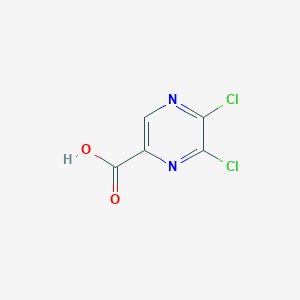

5,6-Dichloropyrazine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloropyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-4(7)9-2(1-8-3)5(10)11/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZNBAQAYLMLGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10604811 | |

| Record name | 5,6-Dichloropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76537-42-3 | |

| Record name | 5,6-Dichloro-2-pyrazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76537-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dichloropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 5,6-Dichloropyrazine-2-carboxylic Acid

An In-depth Technical Guide to the Synthesis of 5,6-Dichloropyrazine-2-carboxylic Acid

This compound is a high-value chemical intermediate, critical in the fields of pharmaceutical and agrochemical research.[1] Its molecular structure, featuring a dichlorinated pyrazine core and a reactive carboxylic acid group, makes it an exceptionally versatile building block for synthesizing more complex molecules.[1] With a molecular formula of C₅H₂Cl₂N₂O₂ and a molecular weight of 192.99 g/mol , this compound serves as a cornerstone in the development of novel herbicides, plant growth regulators, and potentially, new therapeutic agents.[1] The electron-deficient nature of the pyrazine ring, amplified by the three electron-withdrawing groups (two chlorine atoms and a carboxylic acid), dictates its reactivity and utility in advanced chemical synthesis.[1]

This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound can be broadly approached via two primary strategies:

-

Functional Group Interconversion: This common and direct approach involves modifying a pre-existing dichloropyrazine scaffold. The most prevalent methods under this strategy are the oxidation of a methyl group or the hydrolysis of a nitrile or ester precursor.

-

Pyrazine Ring Formation: A more fundamental approach involves constructing the pyrazine ring from acyclic precursors, followed by chlorination and the introduction of the carboxylic acid functionality.[1] This method, while versatile, is often more complex than functional group interconversion.

This guide will focus on the most practical and well-documented functional group interconversion pathways.

Pathway I: Oxidation of 2-Methyl-5,6-dichloropyrazine

The oxidation of a methyl group attached to an aromatic or heterocyclic ring is a classic and robust transformation in organic synthesis.[2] This method is particularly effective for producing the desired carboxylic acid directly from a readily available methyl-substituted precursor.

Causality and Mechanistic Insight

The choice of this pathway hinges on the differential reactivity between the pyrazine ring and the appended methyl group. The pyrazine ring is relatively stable towards oxidation due to its aromaticity and electron-deficient character. In contrast, the methyl group's C-H bonds are susceptible to attack by strong oxidizing agents.

Potassium permanganate (KMnO₄) is a common and powerful oxidizing agent for this purpose.[1] The reaction proceeds through a series of oxidative steps, likely involving a manganese ester intermediate, ultimately cleaving the C-H bonds of the methyl group to form the carboxylic acid. The stability of the pyrazine core under these conditions is crucial for achieving a high yield of the desired product.

Sources

A-Z Guide to 5,6-Dichloropyrazine-2-carboxylic Acid: Physicochemical Properties and Strategic Applications

Introduction

5,6-Dichloropyrazine-2-carboxylic acid is a pivotal chemical intermediate, recognized for its versatile dichlorinated pyrazine core and reactive carboxylic acid group.[1] Its structural features make it a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] A comprehensive understanding of its physicochemical properties is not merely academic; it is the cornerstone of efficient process development, formulation design, and the prediction of its biological fate. This guide provides an in-depth analysis of these properties, grounded in established experimental protocols and their direct implications for research and development.

Chemical Identity and Core Properties

The foundational step in characterizing any compound is to establish its identity and fundamental properties. These identifiers are critical for regulatory compliance, literature searches, and ensuring the correct material is being used.

| Property | Value | Source |

| CAS Number | 76537-42-3 | [1][2] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1][3] |

| Molecular Weight | 192.99 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Storage | Inert atmosphere, 2-8°C | [3] |

Spectroscopic and Physicochemical Profile

A detailed characterization is essential for confirming the structure and purity of this compound and for predicting its behavior in various systems.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is the definitive technique for structural elucidation.

-

¹H-NMR: The spectrum is simple, featuring a single proton on the pyrazine ring and a characteristic broad singlet for the carboxylic acid proton, typically observed at a downfield shift of 10-13 ppm.[1]

-

¹³C-NMR: The most deshielded carbon is the carbonyl of the carboxylic acid group, appearing in the 160-185 ppm range.[1] The carbons attached to the chlorine atoms and nitrogens will also show distinct downfield shifts.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Key Physicochemical Parameters

| Parameter | Value / Range | Significance in Drug Development |

| Melting Point (°C) | ~150-155 (Decomposes) | Indicator of purity and lattice energy. A sharp melting range suggests high purity. |

| pKa | ~2.0 - 3.0 (Estimated) | Governs solubility and absorption at different physiological pH values. |

| LogP | ~1.5 - 2.5 (Estimated) | Predicts lipophilicity, affecting membrane permeability and distribution. |

| Aqueous Solubility | Sparingly soluble | Impacts dissolution rate, bioavailability, and formulation options. |

Strategic Importance of Physicochemical Properties in R&D

The interplay of physicochemical properties dictates the developability of a molecule. This diagram illustrates the relationship between core properties and key drug development outcomes.

Caption: Interconnectivity of physicochemical properties and their impact on drug bioavailability.

Experimental Protocols for Characterization

To ensure data integrity, standardized, well-controlled experimental procedures are paramount. The following protocols represent robust methods for determining key physicochemical parameters.

Protocol 1: Melting Point Determination via Capillary Method

Rationale: The melting point is a fundamental property used to assess purity. Pure crystalline solids exhibit a sharp, well-defined melting point, whereas impurities typically depress the melting point and broaden the melting range.[4] This method provides a precise and reproducible value.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a glass capillary tube (sealed at one end) to a height of 2-3 mm.[5] Compact the sample by tapping the tube or dropping it through a long glass tube.[5]

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.[6]

-

Rapid Determination (Optional): Perform an initial rapid heating (10-20°C/min) to find an approximate melting range.[5] This saves time for the precise measurement.

-

Precise Determination: Using a fresh sample, heat the block rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[6]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

-

Validation: Repeat the measurement at least twice with fresh samples. Consistent values validate the result. Never re-melt a sample, as decomposition may have occurred.[6]

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[7] It measures the saturation concentration of a compound in a specific aqueous medium after a sufficient equilibration period, providing a true measure of its intrinsic solubility under those conditions.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Methodology:

-

Buffer Preparation: Prepare buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended by regulatory guidelines.[8]

-

Slurry Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the prepared buffer. The presence of undissolved solid at the end of the experiment is crucial.[9]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for 24 to 72 hours.[7] Equilibrium is reached when the concentration of the compound in solution remains constant over time.[8]

-

Sample Collection & Separation: Withdraw an aliquot from each vial. Immediately separate the undissolved solid from the saturated solution via filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.

-

Quantification: Prepare a standard calibration curve for the compound. Analyze the clear filtrate/supernatant using a validated analytical method such as HPLC-UV or LC/MS to determine the concentration.[10]

-

pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly during equilibration.

Protocol 3: pKa Determination by Potentiometric Titration

Rationale: The pKa is the pH at which a molecule is 50% ionized. For a carboxylic acid, this ionization state dramatically influences solubility, permeability, and interactions with biological targets. Potentiometric titration is a high-precision technique that directly measures this value by monitoring pH changes during titration with a base.[11][12]

Methodology:

-

System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[12]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1-10 mM).[13] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12]

-

Inert Atmosphere: Purge the solution with nitrogen before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.[12][13]

-

Titration: Place the solution in a thermostatted vessel with constant stirring. Add a standardized titrant (e.g., 0.1 M NaOH for an acid) in small, precise increments using an automated titrator.

-

Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[12]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the half-equivalence point where pH = pKa.[14] For higher accuracy, the equivalence point can be identified from the peak of the first derivative of the titration curve (ΔpH/ΔV).[15]

Conclusion

The physicochemical properties of this compound are integral to its successful application in scientific research and development. The data and protocols presented in this guide provide a robust framework for its characterization. A thorough understanding and precise measurement of its melting point, solubility, and pKa enable researchers to optimize reaction conditions, design effective formulations, and ultimately accelerate the journey from chemical synthesis to innovative products.

References

- 1. This compound|CAS 76537-42-3 [benchchem.com]

- 2. 1802251-49-5|Methyl 5,6-dichloropyrazine-2-carboxylate|BLD Pharm [bldpharm.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. westlab.com [westlab.com]

- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 8. who.int [who.int]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

spectroscopic data for 5,6-Dichloropyrazine-2-carboxylic acid (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 5,6-Dichloropyrazine-2-carboxylic Acid

Introduction

This compound (CAS No: 76537-42-3) is a pivotal chemical intermediate in the realms of pharmaceutical and agrochemical research.[1] With a molecular formula of C₅H₂Cl₂N₂O₂ and a molecular weight of approximately 192.99 g/mol , its structure, featuring a dichlorinated pyrazine core coupled with a carboxylic acid functional group, renders it a versatile scaffold for the synthesis of more complex molecules.[1] A thorough understanding of its spectroscopic signature is paramount for researchers in confirming its identity, assessing its purity, and elucidating the structure of its derivatives. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is notably simple due to the limited number of protons in the molecule.[1] It is expected to display two key signals:

-

Pyrazine Proton (H-3): The pyrazine ring possesses a single proton at the C-3 position. This proton experiences deshielding effects from the adjacent electronegative nitrogen atoms and the chlorine substituents. Consequently, it appears as a sharp singlet in the downfield region of the spectrum.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often in the range of 10-13 ppm.[1][2] Its broadness is a result of hydrogen bonding and chemical exchange. This signal's position can be dependent on the solvent and concentration.[3][4] The identity of this peak can be confirmed by adding a drop of D₂O to the NMR tube, which results in the disappearance of the signal due to proton-deuterium exchange.[4]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides insight into the carbon environment of the molecule. The spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the structure.

-

Carboxylic Carbonyl Carbon (C=O): This is the most deshielded carbon, typically appearing in the 160-185 ppm region.[1][3]

-

Pyrazine Ring Carbons: The four carbons of the pyrazine ring will have distinct chemical shifts influenced by their substituents (chlorine, carboxylic acid) and proximity to the nitrogen atoms. The carbons directly bonded to chlorine (C-5 and C-6) are expected to be significantly deshielded. Aromatic carbons generally resonate between 125-170 ppm.[5]

Data Summary: NMR Spectroscopy

| Technique | Signal Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Key Characteristics |

| ¹H NMR | Pyrazine Proton (H-3) | ~8.5 - 9.0 | Singlet | Influenced by electronegative N and Cl atoms. |

| Carboxylic Acid Proton (-COOH) | 10 - 13 | Broad Singlet | Disappears upon D₂O exchange; position is solvent-dependent.[1][2][4] | |

| ¹³C NMR | Carboxylic Carbonyl (C=O) | 160 - 185 | Singlet | Most downfield signal.[1][3] |

| Pyrazine Carbons (C-2, C-3, C-5, C-6) | 130 - 160 | Singlets | Specific shifts depend on substitution patterns. |

Experimental Protocol: NMR Data Acquisition

1. Sample Preparation:

- Accurately weigh 10-20 mg of this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

- Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

2. Instrumentation and Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

-

Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectra to the TMS signal at 0.00 ppm.[6]

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group.[7][8]

-

O-H Stretch: The hydroxyl group of the carboxylic acid exhibits a very broad and intense absorption band in the region of 2500-3300 cm⁻¹.[7][8] This significant broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[4][8]

-

C=O Stretch: The carbonyl group gives rise to a strong, sharp absorption peak. For a dimeric carboxylic acid, this band typically appears around 1700-1725 cm⁻¹.[7][8] Conjugation with the pyrazine ring may shift this absorption to a slightly lower wavenumber.

-

C-O Stretch: The stretching vibration of the carbon-oxygen single bond is expected in the 1210-1320 cm⁻¹ region.

-

C-Cl Stretch: The carbon-chlorine stretching vibrations typically appear in the fingerprint region, generally between 600-800 cm⁻¹.

Data Summary: IR Spectroscopy

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong | Very Broad |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | Sharp |

| Aromatic C=N Stretch | 1550 - 1580 | Medium-Strong | Sharp |

| C-O Stretch | 1210 - 1320 | Medium | Sharp |

| C-Cl Stretch | 600 - 800 | Medium-Strong | Sharp |

Experimental Protocol: IR Data Acquisition

1. Sample Preparation (ATR Method):

- Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a small amount of the solid this compound sample directly onto the ATR crystal.

- Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

2. Instrumentation and Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

3. Data Processing:

-

The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the key functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and provides structural clues through the analysis of its fragmentation patterns.

Molecular Ion and Isotopic Pattern

For this compound (C₅H₂Cl₂N₂O₂), the monoisotopic molecular weight is approximately 191.95 g/mol .[1] A key feature in its mass spectrum is the isotopic pattern of the molecular ion peak (M⁺˙) caused by the two stable isotopes of chlorine: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic cluster of three peaks:[1]

-

M⁺˙: (containing two ³⁵Cl atoms) at m/z ≈ 192

-

(M+2)⁺˙: (containing one ³⁵Cl and one ³⁷Cl atom) at m/z ≈ 194

-

(M+4)⁺˙: (containing two ³⁷Cl atoms) at m/z ≈ 196

The relative intensities of these peaks will be approximately 9:6:1, providing a definitive signature for a dichlorinated compound.[1]

Key Fragmentation Pathways

The fragmentation of the molecular ion is governed by the stability of the resulting ions. Common fragmentation pathways for carboxylic acids include:[1]

-

Loss of a Hydroxyl Radical (•OH): Cleavage of the C-OH bond can lead to the formation of an acylium ion [M-17]⁺.

-

Loss of the Carboxyl Group (•COOH): Alpha-cleavage can result in the loss of the entire carboxylic acid group as a radical, yielding a prominent peak for the dichloropyrazinyl cation [M-45]⁺.

-

Decarboxylation (Loss of CO₂): Fragmentation can also occur via the loss of a neutral carbon dioxide molecule, giving the [M-44]⁺˙ ion.

-

Loss of Chlorine: Subsequent fragmentation can involve the loss of a chlorine atom (Cl•) or hydrogen chloride (HCl).

Data Summary: Mass Spectrometry

| m/z Value | Assignment | Notes |

| ~192, 194, 196 | [M]⁺˙, [M+2]⁺˙, [M+4]⁺˙ | Molecular ion cluster, characteristic 9:6:1 ratio.[1] |

| ~175, 177, 179 | [M-OH]⁺ | Loss of hydroxyl radical. |

| ~148, 150, 152 | [M-CO₂]⁺˙ | Loss of carbon dioxide. |

| ~147, 149, 151 | [M-COOH]⁺ | Loss of carboxyl radical.[1] |

Experimental Protocol: Mass Spectrometry Data Acquisition

1. Sample Preparation and Introduction:

- Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

- Introduce the sample into the mass spectrometer. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice as it provides separation prior to analysis. Alternatively, direct infusion via an electrospray ionization (ESI) source can be used.

2. Instrumentation and Acquisition:

-

Utilize a mass spectrometer capable of electron ionization (EI) for fragmentation analysis or ESI for soft ionization to primarily observe the molecular ion.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

3. Data Analysis:

-

Identify the molecular ion peak cluster and verify its isotopic pattern against the theoretical distribution for a C₅H₂Cl₂N₂O₂ species.

-

Analyze the major fragment ions to propose and confirm fragmentation pathways consistent with the known structure.

References

- 1. This compound|CAS 76537-42-3 [benchchem.com]

- 2. myneni.princeton.edu [myneni.princeton.edu]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. echemi.com [echemi.com]

A Technical Guide to the Historical Synthesis of Dichloropyrazine Derivatives: From Foundational Methods to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloropyrazine derivatives are a cornerstone in the synthesis of a vast array of functional molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Their unique electronic properties, stemming from the electron-deficient nature of the pyrazine ring, and the presence of two reactive chlorine atoms, make them exceptionally versatile building blocks.[3] These chlorine atoms can be selectively substituted through various reactions, including nucleophilic aromatic substitution (SNAr) and modern cross-coupling methodologies, allowing for the construction of complex molecular architectures.[3][4] This guide provides an in-depth exploration of the historical and foundational synthetic methods for preparing dichloropyrazine isomers, offering insights into the chemical principles that have driven their production and the evolution of these techniques over time.

Core Synthetic Strategies: A Historical Perspective

The synthesis of dichloropyrazines has evolved from classical, often harsh, methods to more refined and selective modern techniques. Historically, the main approaches can be categorized into several key strategies, each with its own set of advantages and limitations.

From Aminopyrazines: The Enduring Legacy of the Sandmeyer Reaction

One of the most classical and reliable methods for introducing chlorine atoms onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[5][6] This has been a cornerstone for the synthesis of dichloropyrazines, particularly the 2,5- and 2,6-isomers.

The general pathway involves the diazotization of an aminopyrazine with a nitrite source (e.g., sodium nitrite) in a strong acid (e.g., hydrochloric acid) to form a diazonium salt. This highly reactive intermediate is then treated with a copper(I) chloride catalyst to facilitate the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas.[5][7]

A prominent example is the synthesis of 2,5-dichloropyrazine from 2-aminopyrazine.[8] The initial step is the chlorination of 2-aminopyrazine to yield 5-chloro-2-aminopyrazine. This intermediate is then subjected to a Sandmeyer-type diazotization to replace the amino group with a second chlorine atom.

Causality Behind Experimental Choices:

-

Low Temperatures (-10°C to 0°C): The diazotization step is performed at low temperatures to ensure the stability of the diazonium salt, which can be explosive at higher temperatures.[9]

-

Strong Acid: A strong acid like concentrated HCl serves both as the solvent and the source of the chloride ions, as well as the catalyst for the formation of the nitrous acid from sodium nitrite.

-

Copper(I) Catalyst: The copper(I) salt is crucial for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction, facilitating the transfer of the chloride ion to the aryl radical.[6]

dot graph Sandmeyer_Reaction { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Caption: Generalized workflow for the Sandmeyer reaction in dichloropyrazine synthesis.

From Hydroxypyrazines (Pyrazinones): The Use of Potent Chlorinating Agents

Another historically significant route involves the conversion of hydroxypyrazines (which exist in equilibrium with their pyrazinone tautomers) into their chloro-derivatives using strong chlorinating agents. Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are the most common reagents for this transformation.

This method is particularly useful for synthesizing 2,3- and 2,6-dichloropyrazines. For instance, 2,3-dihydroxypyrazine can be converted to 2,3-dichloropyrazine by treatment with a chlorinating agent like phosphorus oxychloride.[10] Similarly, a synthetic pathway for 2,6-dichloropyrazine starts with the formation of 2-hydroxypyrazine, which is then chlorinated.[11]

Causality Behind Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): This reagent is highly effective at converting hydroxyl groups on electron-deficient rings into chlorides. The reaction proceeds through a chlorophosphate intermediate, which is then displaced by a chloride ion.

-

Elevated Temperatures: These reactions often require heating to overcome the activation energy for the substitution.[12]

Caption: Conversion of hydroxypyrazines to dichloropyrazines.

From Saturated Heterocycles: The Piperazine Ring Opening and Rearrangement

A less common but historically interesting method for the synthesis of 2,3-dichloropyrazine starts from piperazine.[10] This multi-step process involves first reacting piperazine with phosgene to form N,N'-bis(chlorocarbonyl)piperazine. This intermediate is then subjected to high-temperature chlorination to yield 2,3-dichloropyrazine.[10] This method, while effective, involves hazardous reagents and harsh conditions, which has led to its decline in popularity for laboratory-scale synthesis.

From Pyrazine-N-Oxides: An Alternative Route to Halogenation

The use of pyrazine-N-oxides provides an alternative pathway for the synthesis of dichloropyrazines, often with different regioselectivity compared to the direct halogenation of the parent pyrazine.[13] The N-oxide functionality activates the pyrazine ring towards certain substitutions. For example, 3-chloropyrazine 1-oxide can be converted to 2,3-dichloropyrazine by heating with phosphorus oxychloride.[12] The N-oxide group is removed during the reaction.

Isomer-Specific Synthesis Protocols

The choice of synthetic route is often dictated by the desired isomer of dichloropyrazine. Below are detailed protocols for the historical synthesis of the three main isomers.

Synthesis of 2,5-Dichloropyrazine

A common and well-documented method for the synthesis of 2,5-dichloropyrazine proceeds from 2-aminopyrazine.[8][9]

Step 1: Synthesis of 5-chloro-2-aminopyrazine [8]

-

To a stirred solution of 2-aminopyrazine in an anhydrous solvent such as dichloromethane (DCM), add N-chlorosuccinimide (NCS) portion-wise.

-

Heat the reaction mixture (e.g., to 40°C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is worked up to isolate the 5-chloro-2-aminopyrazine.

Step 2: Synthesis of 2,5-Dichloropyrazine via Diazotization [9]

-

Dissolve 5-chloro-2-aminopyrazine in concentrated hydrochloric acid and cool the solution to -10°C in an ice-salt bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 0°C.

-

After the addition is complete, stir the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and continue stirring for an additional two hours.

-

Neutralize the reaction mixture with a base (e.g., 50% NaOH solution) and extract the product with an organic solvent like dichloromethane.

-

The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to afford 2,5-dichloropyrazine.[9]

Synthesis of 2,6-Dichloropyrazine

An industrial method for producing 2,6-dichloropyrazine involves building the pyrazine ring from acyclic precursors.[11]

Step 1: Preparation of 2-hydroxypyrazine

-

React methyl chloroacetate and glyoxal with an ammonia source in a cyclization reaction to prepare 2-hydroxypyrazine sodium salt.[11]

Step 2: Preparation of 2-chloropyrazine

-

React the 2-hydroxypyrazine sodium salt with phosphorus oxychloride, often with a catalyst such as N,N-dimethylaminopyridine, to yield 2-chloropyrazine.[11]

Step 3: Chlorination to 2,6-dichloropyrazine

-

Dissolve 2-chloropyrazine in a solvent like dimethylformamide (DMF) with a catalyst (e.g., triethylamine).

-

Introduce chlorine gas at an elevated temperature (e.g., 75-100°C).[11]

-

After the reaction is complete, the mixture is worked up by adding water, cooling to induce crystallization, and then filtering to obtain 2,6-dichloropyrazine.[11]

Synthesis of 2,3-Dichloropyrazine

A classical laboratory synthesis of 2,3-dichloropyrazine can be achieved from 3-chloropyrazine 1-oxide.[12]

-

Slowly add 3-chloropyrazine 1-oxide to phosphorus oxychloride at 60°C.

-

Once the addition is complete, heat the mixture at reflux for 60 minutes.

-

Cool the reaction mixture and carefully pour it onto a mixture of ice and solid sodium acetate.

-

Stir until all the ice has melted, then extract the product with dichloromethane.

-

The combined organic extracts are washed with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over sodium sulfate and evaporate the solvent in vacuo.

-

Purify the resulting residue by column chromatography to yield 2,3-dichloropyrazine.[12]

Comparative Summary of Synthesis Methods

| Target Isomer | Starting Material | Key Reagents | Typical Conditions | Advantages | Disadvantages | Reference(s) |

| 2,5-Dichloropyrazine | 2-Aminopyrazine | NCS, NaNO₂, HCl, CuCl | Low temperature for diazotization | Well-established, reliable | Multi-step, uses diazonium salts | [8][9] |

| 2,6-Dichloropyrazine | Methyl chloroacetate, Glyoxal | POCl₃, Cl₂, Triethylamine | Elevated temperatures | Utilizes cheap raw materials | Multi-step, uses hazardous reagents | [11] |

| 2,3-Dichloropyrazine | 3-Chloropyrazine 1-oxide | POCl₃ | Reflux | Good for specific isomer | Requires N-oxide precursor | [12] |

| 2,3-Dichloropyrazine | Piperazine | Phosgene, Cl₂ | High temperature | From a simple starting material | Uses highly toxic phosgene, harsh conditions | [10] |

Modern Context: The Role of Dichloropyrazines as Synthetic Platforms

While the historical methods focus on the construction of the dichloropyrazine core, their true value in modern chemistry lies in their utility as versatile synthetic intermediates.[3][4] The two chlorine atoms can be selectively functionalized, often leveraging their differential reactivity. This allows for the sequential introduction of various substituents.

Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation), have revolutionized the use of dichloropyrazines.[4][14] These methods offer high functional group tolerance and allow for the creation of large libraries of complex pyrazine derivatives for drug discovery and materials science.[4][15]

Caption: Sequential functionalization of dichloropyrazines using modern cross-coupling reactions.

Conclusion

The historical synthesis of dichloropyrazine derivatives showcases a rich history of chemical innovation, from the application of classical named reactions like the Sandmeyer to the development of specific industrial processes. While some of these older methods involve harsh conditions and hazardous reagents, they laid the essential groundwork for producing these invaluable chemical building blocks. Today, these historically significant molecules are pivotal starting materials in modern synthetic chemistry, enabling the rapid and efficient construction of novel compounds with significant potential in medicine and technology. Understanding these foundational synthetic routes provides crucial context and a deeper appreciation for the versatility and enduring importance of the dichloropyrazine scaffold.

References

-

Eureka | Patsnap. (n.d.). Synthesis method of 2,6-dichloropyridine [3,4-B] pyrazine. Retrieved from [Link][16]

-

Rigby, J. M., Chantry, A., Hemmings, A. M., Richards, C. J., Stephenson, G. R., & Storr, T. E. (2024). An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine: A Useful Heterocyclic Scaffold. SynOpen, 08(01), 60-63.[17]

-

Choudhary, D., Kumar, D., & Singh, P. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-26.[14][15][18]

-

OUCI. (n.d.). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link][19]

-

Rigby, J. M., et al. (2024). An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine: A Useful Heterocyclic Scaffold. Thieme E-Books & E-Journals.[20]

-

IRJMETS. (n.d.). A Comprehensive Review on Pyrazine: Structure, Synthesis, Properties, and Applications. Retrieved from [Link][1]

-

Carrara, A., Leone, A., & Fabris, D. (1966). Process for the preparation of 2,3-dichloropyrazine. U.S. Patent 3,287,451.[10]

-

Google Patents. (n.d.). Industrial production method of 2,6-dichloropyrazine. Retrieved from [11]

-

Blake, K. W., & Sammes, P. G. (1970). Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society C: Organic, 1070-1073.[13]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link][5]

-

L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link][6]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link][7]

Sources

- 1. irjmets.com [irjmets.com]

- 2. The Key Role of 2,6-Dichloropyrazine in the Synthesis of Pharmaceutical Compounds-ZCPC [en.zcpc.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Page loading... [guidechem.com]

- 9. 2,5-Dichloropyrazine synthesis - chemicalbook [chemicalbook.com]

- 10. US3287451A - Process for the preparation of 2, 3-dichloropyrazine - Google Patents [patents.google.com]

- 11. CN103288763A - Industrial production method of 2,6-dichloropyrazine - Google Patents [patents.google.com]

- 12. 2,3-Dichloropyrazine synthesis - chemicalbook [chemicalbook.com]

- 13. Preparation and reactions of some substituted pyrazine di-N-oxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 14. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Synthesis method of 2,6-dichloropyridine [3,4-B] pyrazine - Eureka | Patsnap [eureka.patsnap.com]

- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 18. researchgate.net [researchgate.net]

- 19. Review on the Synthesis of Pyrazine and Its Derivatives [ouci.dntb.gov.ua]

- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

An In-depth Technical Guide to 5,6-Dichloropyrazine-2-carboxylic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5,6-Dichloropyrazine-2-carboxylic acid (CAS No. 76537-42-3), a key intermediate in the fields of pharmaceutical and agrochemical research. We will delve into its commercial availability, key chemical properties, and its versatile applications as a building block in organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction: The Strategic Importance of this compound

This compound is a heterocyclic compound featuring a pyrazine ring substituted with two chlorine atoms and a carboxylic acid group.[1] This unique combination of functional groups makes it a highly valuable and reactive intermediate for the synthesis of a wide array of more complex molecules. The electron-withdrawing nature of the chlorine atoms and the carboxylic acid group activates the pyrazine ring, influencing its reactivity and providing multiple sites for chemical modification.

The pyrazine moiety itself is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. Consequently, this compound serves as a crucial starting material for the development of novel therapeutic agents and agrochemicals.[1]

Commercial Availability and Supplier Landscape

This compound is commercially available from a variety of chemical suppliers globally, catering primarily to the research and development market. It is typically offered in quantities ranging from milligrams to kilograms. When sourcing this compound, it is crucial to verify the CAS number (76537-42-3) to ensure the correct isomer is being purchased.

Table 1: Prominent Global Suppliers of this compound

| Supplier | Region(s) Served | Typical Purity | Notes |

| Alchem Pharmtech, Inc. | United States | >97% | Offers various pack sizes from 1g to 1kg.[2] |

| Synthonix Inc. | United States | Not specified | A supplier of research chemicals.[2] |

| A.J Chemicals | India | Not specified | A key supplier based in India.[2] |

| BLD Pharm | China | >95% | Offers various pack sizes and related derivatives. |

| Key Organics | United Kingdom | >97% | Provides detailed product information and pricing.[3] |

| Angene International Limited | China | Not specified | A global supplier with a wide range of chemical products.[4] |

| Sunway Pharmaceutical Technology | China | >97% | Provides catalog prices for various quantities. |

Note: This is not an exhaustive list, and availability and purity may vary. Researchers should always request a certificate of analysis for lot-specific data.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 76537-42-3 | [1][2] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 192.99 g/mol | [1][2] |

| Appearance | Typically a white to off-white or yellow powder/solid | General Supplier Data |

| Storage Conditions | 2-8°C, under an inert atmosphere | [1] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR : The proton NMR spectrum is characterized by its simplicity. A key feature is the highly deshielded carboxylic acid proton (-COOH), which typically appears as a broad singlet in the downfield region of 10-13 ppm.[1] The remaining proton on the pyrazine ring will also be present.

-

¹³C-NMR : The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyrazine ring and the carbonyl carbon of the carboxylic acid group. The carbonyl carbon is the most deshielded, typically appearing in the 160-185 ppm range.[1]

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum will exhibit a characteristic broad absorption band for the O-H stretch of the carboxylic acid's hydroxyl group, typically in the 2500–3300 cm⁻¹ range, indicative of strong hydrogen bonding.

-

A strong and sharp absorption band for the C=O stretch of the carbonyl group is expected between 1700–1750 cm⁻¹.

-

Safety, Handling, and Storage

General Safety Precautions:

-

Hazard Statements (Anticipated) : Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5]

-

Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling this compound.[5]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Storage at 2-8°C under an inert atmosphere is recommended to maintain its stability.[1]

Researchers must consult the supplier-specific Safety Data Sheet (SDS) upon purchase for detailed and accurate safety information.

Synthetic Routes and Key Reactions

This compound is a versatile building block, and its reactivity is dominated by the carboxylic acid group and the two chlorine atoms on the pyrazine ring.

General Synthetic Strategies

The synthesis of dichlorinated pyrazine carboxylic acids often involves a multi-step process that can include:

-

Pyrazine Ring Formation : The core pyrazine ring can be constructed through the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[1]

-

Oxidation : A precursor with a methyl or other oxidizable group on the pyrazine ring can be oxidized to the carboxylic acid using strong oxidizing agents like potassium permanganate.

-

Chlorination : The pyrazine ring can be chlorinated using various chlorinating agents. The regioselectivity of this step is crucial.

Key Reactions of this compound

The presence of multiple reactive sites allows for a variety of subsequent transformations:

-

Reactions at the Carboxylic Acid Group :

-

Esterification : The carboxylic acid can be readily converted to its corresponding esters by reacting with an alcohol in the presence of an acid catalyst (Fischer esterification).[1]

-

Amide Formation : Activation of the carboxylic acid (e.g., conversion to an acyl chloride with thionyl chloride or oxalyl chloride) followed by reaction with an amine is a common method to form amides. This is a key step in the synthesis of many biologically active molecules.

-

-

Nucleophilic Aromatic Substitution (SNAr) at the Chlorine Atoms : The chlorine atoms on the electron-deficient pyrazine ring are susceptible to nucleophilic attack. This allows for the introduction of a wide range of substituents, such as amines, alkoxides, and thiols. The two chlorine atoms may have different reactivities, allowing for selective mono- or di-substitution by carefully controlling the reaction conditions.

-

Palladium-Catalyzed Cross-Coupling Reactions :

-

Suzuki-Miyaura Coupling : This reaction is a powerful tool for forming carbon-carbon bonds by coupling the dichloropyrazine with boronic acids in the presence of a palladium catalyst and a base. This allows for the introduction of aryl and heteroaryl groups.

-

Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing an alternative to traditional SNAr for introducing amino groups.

-

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a versatile intermediate for the synthesis of high-value target molecules.

A Building Block for Bioactive Molecules

The pyrazine core is a key component of numerous pharmaceuticals. For instance, the anti-tuberculosis drug Pyrazinamide is a simple pyrazine carboxamide. More complex derivatives of pyrazine are being investigated for a wide range of therapeutic areas. The ability to introduce diverse functionalities onto the this compound scaffold through the reactions described above allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of new compound series.

Derivatives of dichloropyrazines are also important intermediates in the synthesis of antiviral agents. For example, the synthesis of Favipiravir, a broad-spectrum antiviral drug, involves intermediates derived from dichloropyrazines.

Role in Agrochemical Development

In the agrochemical sector, chlorinated pyrazine derivatives are utilized in the development of herbicides and plant growth regulators.[1] The specific substitution pattern of the pyrazine ring is critical for achieving selective biological activity, allowing for the development of products that target specific weeds or pests while being safe for crops.

Experimental Protocol: A Representative Amide Coupling Reaction

The following is a generalized, illustrative protocol for the synthesis of an amide from this compound. Researchers should adapt and optimize this protocol for their specific amine and experimental setup.

Objective : To synthesize N-benzyl-5,6-dichloropyrazine-2-carboxamide.

Materials :

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

Benzylamine

-

Triethylamine (TEA) or another suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure :

-

Activation of the Carboxylic Acid :

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (1-2 drops).

-

Slowly add oxalyl chloride (1.2 - 1.5 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

-

-

Amide Formation :

-

Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C.

-

In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Slowly add the amine solution dropwise to the acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

-

Work-up and Purification :

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-benzyl-5,6-dichloropyrazine-2-carboxamide.

-

Causality : The conversion of the carboxylic acid to the more reactive acyl chloride is necessary for the subsequent nucleophilic acyl substitution by the amine. The base (triethylamine) is used to neutralize the HCl generated during the reaction.

Visualization of Synthetic Pathways

The following diagrams illustrate the key structural features and a representative synthetic transformation of this compound.

Caption: Chemical structure and key identifiers of this compound.

Caption: A generalized workflow for the synthesis of amides from this compound.

Conclusion

This compound is a strategically important and commercially available building block for chemical synthesis. Its dichlorinated pyrazine core, coupled with a carboxylic acid functional group, provides a versatile platform for the development of novel compounds with potential applications in both the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reactivity, and handling is paramount for its successful application in research and development. This guide has provided a foundational overview to assist scientists in leveraging the synthetic potential of this valuable intermediate.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Angene International Limited. (n.d.). This compound|CAS 76537-42-3. Retrieved from [Link]

Sources

safety and handling precautions for chlorinated pyrazines

An In-depth Technical Guide to the Safe Handling of Chlorinated Pyrazines

This guide provides a comprehensive overview of the essential safety and handling precautions for chlorinated pyrazines, a class of heterocyclic aromatic compounds pivotal in pharmaceutical and agrochemical synthesis. Their utility stems from the reactivity imparted by the chlorine substituent, which allows for further chemical modification.[1][2] However, this reactivity also necessitates a robust understanding of their potential hazards. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols to ensure a secure laboratory environment.

A foundational principle of laboratory safety is a thorough understanding of the materials in use. Chlorinated pyrazines, like their parent compound pyrazine, present a multi-faceted hazard profile that demands careful assessment before any handling.[3][4]

1.1 Toxicological Profile

While specific toxicological data can vary between different chlorinated pyrazine derivatives, the class is generally associated with irritant properties.[5][6] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

-

Inhalation: Vapors or dusts may cause respiratory irritation.[7][8][9]

-

Eye Contact: Poses a risk of serious eye irritation.[7][8][9]

-

Systemic Effects: While comprehensive toxicological properties for many specific derivatives have not been thoroughly investigated, it is prudent to handle all new or sparsely studied compounds as potentially hazardous.[10]

1.2 Physicochemical Hazards

-

Flammability: Many pyrazine derivatives are classified as flammable solids or liquids.[3][7][8][9][10][11] They must be kept away from heat, sparks, open flames, and other ignition sources.[7][8][11][12] Precautionary measures against static discharge, such as grounding and bonding containers and receiving equipment, are critical.[7][9][11]

-

Reactivity and Incompatibility: Chlorinated pyrazines are incompatible with strong oxidizing agents and strong acids.[8][9] Contact with these substances can lead to vigorous or exothermic reactions. The synthesis of these compounds, often involving direct chlorination, can also be hazardous, potentially producing decomposition products if not properly controlled.[13]

1.3 GHS Hazard Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The table below summarizes common classifications for pyrazine and its derivatives. Always consult the specific Safety Data Sheet (SDS) for the exact compound you are handling.

| GHS Pictogram | Signal Word | Hazard Statement | Description |

| Danger | H225: Highly flammable liquid and vapourH228: Flammable solid[3][7][10][11] | Indicates a fire hazard. Keep away from ignition sources. | |

| Warning / Danger | H315: Causes skin irritation[3][7][8]H319: Causes serious eye irritation[3][7][8]H335: May cause respiratory irritation[3][7][8] | Indicates that the substance may cause irritation to the skin, eyes, or respiratory tract upon exposure. |

Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls, administrative protocols, and appropriate PPE is essential for minimizing exposure.

2.1 Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous vapors and dusts is through adequate ventilation.

-

Chemical Fume Hood: All handling of chlorinated pyrazines, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood.[14] This ensures that any vapors or airborne particles are captured and exhausted safely.

-

Ventilation Systems: General laboratory ventilation should be maintained to ensure a safe ambient environment.

2.2 Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE is critical for protecting personnel from chemical exposure.[15] The following table outlines the minimum required PPE for handling chlorinated pyrazines.

| Protection Type | Specification | Rationale and Best Practices |

| Eye and Face | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield should be worn over goggles when there is a significant splash risk.[7][14] | Protects against splashes and vapors that can cause severe eye damage.[7][14] |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended.[14] | Provides a barrier against skin contact, which can cause irritation.[14] Gloves must be inspected for tears or degradation before each use and changed immediately if contaminated.[7] |

| Body Protection | A flame-resistant lab coat, long pants, and fully enclosed, closed-toe shoes.[14] | Minimizes skin exposure from accidental spills and offers protection from potential flammability hazards.[14] |

| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge is required if handling outside of a fume hood or in areas with inadequate ventilation.[7][14] | Protects the respiratory tract from the inhalation of potentially harmful and irritating vapors.[7][14] |

2.3 Mandatory Hygiene Practices

Standard Operating Procedures: Handling & Storage

Adherence to standardized protocols is crucial for mitigating risks during routine laboratory operations.

3.1 Experimental Workflow for Safe Handling

The following workflow illustrates the critical control points for safely handling chlorinated pyrazines.

Caption: Workflow for Safe Handling of Chlorinated Pyrazines.

3.2 Conditions for Safe Storage

Proper storage is essential to maintain chemical integrity and prevent hazardous situations.

-

Location: Store containers in a dry, cool, and well-ventilated place.[7][8][9][12] If flammable, a designated flammables storage cabinet is required.[8]

-

Container Integrity: Keep containers tightly closed to prevent the release of vapors and protect from moisture, as some compounds may be hygroscopic.[7][8][9][12]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents and acids.[8][9][12]

Emergency & First Aid Protocols

Preparedness is key to effectively managing any laboratory incident.

4.1 Spill and Leak Response

-

Evacuate: Immediately alert others and evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Control Ignition Sources: Remove all sources of ignition.[7][12]

-

Contain: Wearing full PPE, contain the spill using an inert, non-combustible absorbent material (e.g., vermiculite, sand).

-

Collect: Carefully collect the absorbed material and contaminated debris into a suitable, labeled container for hazardous waste disposal.[7][17]

-

Decontaminate: Clean the spill area thoroughly.

4.2 First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][9][18][19] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If irritation develops or persists, seek medical attention.[8][9][18][20] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][9][18] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention.[8][19] |

4.3 Firefighting Procedures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[8][11]

-

Special Hazards: Fires may produce toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride.[8][9]

-

Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[8][21]

Caption: Emergency Response Decision Tree.

Waste Management and Disposal

All waste containing chlorinated pyrazines, including contaminated materials and unused products, must be treated as hazardous waste.[17]

-

Segregation: Collect waste in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[7][17]

-

Storage: Keep waste containers securely closed and store them in a designated satellite accumulation area.

-

Disposal: Disposal must be handled by a licensed hazardous waste management company in accordance with all local, state, and federal regulations. Never dispose of chlorinated pyrazines down the drain.[14][17]

Conclusion

Chlorinated pyrazines are valuable reagents in modern chemical synthesis, but their utility is matched by a distinct hazard profile. A proactive safety culture, built upon the pillars of thorough risk assessment, stringent engineering controls, diligent use of personal protective equipment, and robust emergency preparedness, is paramount. By internalizing and consistently applying the principles and protocols outlined in this guide, researchers and scientists can handle these compounds with confidence and ensure the safety of themselves, their colleagues, and the environment. Always prioritize consulting the specific Safety Data Sheet for any chemical before beginning work.

References

- Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic (RSC Publishing).

- Pyrazine SDS, 290-37-9 Safety Data Sheets. Echemi.

- SAFETY DATA SHEET - Pyrazine. Fisher Scientific.

- Safety data sheet - pyrazine. CPAChem.

- Personal protective equipment for handling 3-Ethyl-5-methyl-2-vinylpyrazine-d3. Benchchem.

- SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-. Synerzine.

- natural pyrazines 26. Axxence Aromatic GmbH.

- US2391745A - Chlorination of pyrazine. Google Patents.

- Chlorination of Some Alkylpyrazines1. ACS Publications.

- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.

-

Pyrazine. Wikipedia. Available at: [Link]

- Selective N-oxidations of chlorinated pyrazines and quinoxalines. The Journal of Organic Chemistry - ACS Publications.

-

Pyrazine | C4H4N2 | CID 9261. PubChem - NIH. Available at: [Link]

- Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.

- SAFETY DATA SHEET - Pyrazine. Sigma-Aldrich.

- SAFETY DATA SHEET - Pyrazine. Fisher Scientific.

-

Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. NIH. Available at: [Link]

- Chlorine Safety. Texas Department of Insurance.

-

What You Can Do. Poison Help - HRSA. Available at: [Link]

- How to Handle Chlorine Safely: A Step-by-Step Guide for Workers and Supervisors.

- First Aid - Chemical Poisoning.

-

What to do in a chemical emergency. GOV.UK. Available at: [Link]

- Navigating the Safe Disposal of 6-Fluoro-pyrazine-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals. Benchchem.

-

Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. Available at: [Link]

-

Chlorine | Medical Management Guidelines. Toxic Substance Portal | ATSDR - CDC. Available at: [Link]

-

A study of pyrazines in cigarettes and how additives might be used to enhance tobacco addiction. PubMed. Available at: [Link]

-

(PDF) Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. ResearchGate. Available at: [Link]

Sources

- 1. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazine - Wikipedia [en.wikipedia.org]

- 4. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fr.cpachem.com [fr.cpachem.com]

- 12. synerzine.com [synerzine.com]

- 13. US2391745A - Chlorination of pyrazine - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. blog.storemasta.com.au [blog.storemasta.com.au]

- 16. axxence.de [axxence.de]

- 17. benchchem.com [benchchem.com]

- 18. What You Can Do | Poison Help [poisonhelp.hrsa.gov]

- 19. First Aid - Chemical Poisoning [moh.gov.sa]

- 20. gov.uk [gov.uk]

- 21. Chlorine | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5,6-Dichloropyrazine-2-carboxylic Acid

Introduction: The Significance of Functionalized Pyrazine Carboxylic Acids

Pyrazine-2-carboxylic acid and its derivatives are key heterocyclic motifs in medicinal chemistry and materials science. This scaffold is present in numerous FDA-approved drugs and biologically active compounds, valued for its role as a pharmacophore and its ability to participate in crucial intermolecular interactions. The strategic functionalization of the pyrazine core is paramount for modulating the physicochemical and pharmacological properties of these molecules. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the synthesis of complex pyrazine derivatives from readily available halogenated precursors.[1]

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the experimental protocols for the palladium-catalyzed cross-coupling of 5,6-dichloropyrazine-2-carboxylic acid. We will delve into Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering detailed, step-by-step methodologies. A central focus will be on the causality behind experimental choices, addressing the challenges of regioselectivity and the compatibility of the carboxylic acid functionality.

Mechanistic Rationale: Navigating Regioselectivity and Functional Group Compatibility

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, proceeding through a well-established catalytic cycle.[2]

The Catalytic Cycle

The general mechanism involves three key elementary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. The rate of this step is influenced by the bond strength of the carbon-halogen bond (C-I > C-Br > C-Cl) and the electronic nature of the aryl halide.[3]

-

Transmetalation: An organometallic coupling partner (e.g., organoboron, organotin, or terminal alkyne) transfers its organic group to the palladium center. This step is often facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

.dot digraph "Palladium Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; PdII_Aryl [label="Ar-Pd(II)-X L_n", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; PdII_Coupling [label="Ar-Pd(II)-R L_n", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=dashed, fillcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation [label="R-M"]; Transmetalation -> PdII_Coupling; PdII_Coupling -> RedElim; RedElim -> Pd0 [label="Ar-R"]; } .dot Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.

Regioselectivity in this compound

The substrate possesses two chlorine atoms at the C-5 and C-6 positions. The regioselectivity of the first cross-coupling reaction is dictated by the electronic environment of the pyrazine ring. The carboxylic acid group at C-2 is a potent electron-withdrawing group, which deactivates the adjacent C-6 position and activates the C-5 position towards oxidative addition. Therefore, mono-functionalization is anticipated to occur selectively at the C-5 position.

The Role of the Carboxylic Acid Group

The presence of a carboxylic acid presents a potential complication, as it can be deprotonated by the base required for the catalytic cycle. This can lead to solubility issues with the resulting carboxylate salt. Two primary strategies can be employed:

-

Protection-Free Approach: This is often feasible and more atom-economical. It requires the use of at least one extra equivalent of base to neutralize the acidic proton. Careful selection of the solvent system is crucial to maintain the solubility of the carboxylate salt.

-

Protecting Group Strategy: The carboxylic acid can be protected, for example, as a methyl or ethyl ester, prior to the cross-coupling reaction. Following the coupling, the ester is saponified to regenerate the carboxylic acid. This approach can circumvent solubility issues and may lead to cleaner reactions and simpler purification.

Experimental Protocols

Safety Precautions: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. The reagents used are potentially hazardous; consult the Safety Data Sheets (SDS) for each chemical before use.

Optional Preliminary Step: Esterification of this compound

This protocol describes a standard Fischer esterification.

Materials:

-

This compound

-

Methanol (or Ethanol), anhydrous

-

Sulfuric acid, concentrated

-

Sodium bicarbonate, saturated aqueous solution

-

Brine

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous methanol (or ethanol) (0.2-0.5 M), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-12 hours).

-

Cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Dilute the residue with ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the corresponding ester, which can be used in the subsequent coupling reactions without further purification.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed for the C-C bond formation between this compound and a variety of aryl- or heteroarylboronic acids.

.dot digraph "Suzuki Coupling Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes start [label="Combine Reactants:\n- this compound (1.0 eq)\n- Boronic Acid (1.1-1.2 eq)\n- Base (3.0-4.0 eq)\n- Pd Catalyst (1-5 mol%)\n- Ligand (2-10 mol%)", fillcolor="#FFFFFF", fontcolor="#202124"]; degas [label="Degas with N2/Ar", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; heat [label="Heat Reaction\n(e.g., 80-110 °C or Microwave)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor by TLC/LC-MS", shape=diamond, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="Aqueous Workup:\n- Dilute with solvent\n- Acidify to pH 3-4\n- Extract with organic solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="Purification:\n- Dry over Na2SO4\n- Concentrate\n- Column Chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="5-Aryl-6-chloropyrazine-2-carboxylic acid", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> degas; degas -> heat; heat -> monitor; monitor -> workup [label="Reaction Complete"]; monitor -> heat [label="Incomplete"]; workup -> purify; purify -> product; } .dot Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Materials & Reagents:

| Reagent | Stoichiometry | Catalyst/Ligand System A | Catalyst/Ligand System B | Base | Solvent System |

| This compound | 1.0 eq | Pd(PPh₃)₄ (3-5 mol%) | Pd(OAc)₂ (2-4 mol%) | K₂CO₃ | Dioxane/H₂O (4:1) |

| Aryl/Heteroarylboronic Acid | 1.1 - 1.2 eq | --- | SPhos (4-8 mol%) | K₃PO₄ | Toluene/H₂O (5:1) |

| Base | 3.0 - 4.0 eq | --- | --- | Cs₂CO₃ | DMF/H₂O (4:1) |

Procedure:

-

In a reaction vessel (e.g., a Schlenk tube or microwave vial), combine this compound (1.0 eq), the boronic acid (1.1-1.2 eq), the chosen base (3.0-4.0 eq), palladium catalyst, and ligand (if applicable).

-

Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.